1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHEAAALRUYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470654 | |
| Record name | 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890764-15-5 | |
| Record name | 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Cyclocondensation Methods
The most widely employed strategy for synthesizing 1-(3-bromophenyl)-3-phenyl-1H-pyrazol-5-amine involves cyclocondensation reactions between 3-bromophenylhydrazine and β-keto nitriles or esters. This method leverages the nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization to form the pyrazole ring.
Reaction Mechanism and Optimization
The reaction typically proceeds in ethanol under reflux conditions, with acid or base catalysts facilitating the cyclization step. For example, the use of hydrochloric acid (HCl) promotes the formation of the hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrazole core. Key factors influencing yield include:
- Solvent polarity : Ethanol and methanol are preferred for their ability to solubilize both aromatic hydrazines and β-keto compounds.
- Temperature : Reflux conditions (70–80°C) optimize reaction kinetics without promoting side reactions.
- Catalyst selection : Potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) enhances cyclization efficiency by deprotonating intermediates.
A representative synthesis involves reacting 3-bromophenylhydrazine with benzoylacetonitrile in ethanol under reflux for 6 hours, achieving yields of 68–75%. The regioselectivity of this reaction is critical, as competing pathways may lead to isomeric byproducts. Single-crystal X-ray diffraction has confirmed the exclusive formation of the 1,3,5-trisubstituted pyrazole regioisomer under these conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating pyrazole synthesis while improving yields. This method reduces reaction times from hours to minutes and enhances regiochemical control.
Protocol and Yield Enhancement
In a typical procedure, 3-bromoacetophenone and phenylhydrazine are mixed in ethanol and subjected to microwave irradiation at 100°C for 30 minutes. The rapid heating promotes efficient cyclization, yielding this compound in 85–89% yield. Comparative studies show that microwave-assisted reactions outperform traditional heating by 15–20% in yield, attributed to uniform thermal distribution and reduced decomposition.
Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours | 30 minutes |
| Yield | 68–75% | 85–89% |
| Energy Consumption | High | Moderate |
| Byproduct Formation | 5–8% | 2–3% |
Oxidative Dehydrogenative Coupling
Recent advances have introduced oxidative coupling strategies for constructing pyrazole derivatives. These methods utilize oxidizing agents to dehydrogenate pyrazol-5-amine intermediates, enabling the synthesis of complex structures.
Iodine/TBHP-Mediated Coupling
A notable example involves the oxidative coupling of 3-methyl-1-phenyl-1H-pyrazol-5-amine with iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol at 50°C. While this method primarily generates azopyrrole derivatives, it highlights the potential for adapting oxidative conditions to synthesize brominated pyrazoles. Key advantages include:
- Atom economy : Iodine acts as both an oxidant and a coupling agent.
- Mild conditions : Reactions proceed at moderate temperatures (50°C) without requiring inert atmospheres.
For this compound, analogous protocols could replace the methyl-substituted starting material with a brominated analog, though this remains an area of ongoing research.
Purification and Characterization
Post-synthetic purification is critical for obtaining high-purity product. Column chromatography using silica gel and gradients of petroleum ether/ethyl acetate (10:1 v/v) effectively separates the target compound from regioisomeric byproducts. Recrystallization from ethanol or dichloromethane further enhances purity (>95%).
Structural validation via single-crystal X-ray diffraction confirms the regiochemistry and molecular geometry. For example, the dihedral angle between the pyrazole ring and the 3-bromophenyl group is 79.53°, indicating near-orthogonal orientation. Spectroscopic techniques (¹H NMR, ¹³C NMR, IR) provide additional confirmation, with characteristic signals for the amino group (δ 5.2 ppm in ¹H NMR) and C-Br stretch (600 cm⁻¹ in IR).
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution Reactions: Substitution at the bromine or phenyl positions can be achieved using different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at the bromine or phenyl positions.
Scientific Research Applications
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with biological macromolecules such as enzymes or receptors. The bromophenyl and phenyl groups play a crucial role in these interactions, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Pyrazol-5-amine derivatives often differ in the position and type of halogen substituents, which significantly alter their physicochemical and biological properties.
- Halogen Position: The meta-bromo substituent in the target compound may create distinct electronic and steric effects compared to the para-bromo isomer ().
- Halogen Type : Bromine (van der Waals radius: 1.85 Å) is larger and more polarizable than chlorine (1.75 Å), which could increase lipophilicity (logP) and influence binding to hydrophobic targets .
Analogues with Heteroaromatic or Alkyl Substituents
- Benzyl vs.
- Methyl Substituents : 3-Methyl-1-phenyl-1H-pyrazol-5-amine () demonstrates how small alkyl groups can enhance aqueous solubility without significantly altering steric bulk.
Key Notes
Structural Insights : The meta-bromo substituent in the target compound may hinder crystallization compared to para-substituted isomers, as seen in halogen bonding studies .
Electronic Effects : Bromine’s polarizability could enhance interactions with aromatic residues in biological targets, while trifluoromethyl groups improve metabolic stability .
Data Gaps : Biological efficacy and pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 238.08 g/mol. The structure features a five-membered pyrazole ring substituted with a bromophenyl group, contributing to its unique biological profile.
Pharmacological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells, with IC50 values indicating selective potency .
- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, with certain derivatives showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : Research indicates that pyrazole derivatives possess antimicrobial properties, effective against various bacterial strains including E. coli and S. aureus. .
The mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation. For example, some pyrazole derivatives act as inhibitors of monoamine oxidase (MAO), which is relevant for neurodegenerative diseases .
- Binding Affinity : Molecular docking studies suggest that this compound interacts with various receptors and enzymes, potentially altering their activity and leading to therapeutic effects .
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives:
- Cytotoxicity Studies : A study reported that a series of synthesized pyrazole derivatives exhibited varying degrees of cytotoxicity against cancer cell lines. Notably, one compound showed an IC50 value of 2.97 µM against PC-3 cells, indicating significant anticancer potential .
- Anti-inflammatory Activity : In another study, novel pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation or microwave-assisted cyclization. For example, halogen-substituted chalcone derivatives (structurally analogous) are prepared by reacting aromatic aldehydes with ketones under microwave irradiation, achieving yields of 55–87% . Critical conditions include solvent polarity (e.g., DMSO for photophysical studies ), temperature control (e.g., 120°C for cyclization ), and catalysts like triethylamine for facilitating nucleophilic substitutions .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Multi-technique validation is essential:
- X-ray crystallography resolves the planar geometry of the pyrazole ring and dihedral angles between substituents (e.g., phenyl vs. bromophenyl groups) .
- NMR spectroscopy identifies proton environments, such as aromatic protons (δ 6.5–8.5 ppm) and amine signals (δ 4–5 ppm) .
- Mass spectrometry confirms molecular weight (e.g., via ESI-MS for halogenated analogs ).
Q. What strategies are used to characterize tautomeric forms of pyrazole-amine derivatives?
- Methodological Answer : Tautomerism is analyzed using:
- Single-crystal X-ray diffraction to distinguish between 3-amine and 5-amine tautomers, as demonstrated for 3-phenyl-1H-1,2,4-triazol-5-amine .
- DFT calculations to compare energy minima of tautomers, validated by spectral data .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like tubulin (for anticancer activity) or microbial enzymes .
- QSAR models correlate substituent effects (e.g., bromine’s electronegativity) with cytotoxicity (IC₅₀ values) .
- Pharmacophore mapping identifies critical interactions, such as hydrogen bonding with the amine group .
Q. What experimental approaches resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Dose-response standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity ) and protocols (e.g., Presto Blue™ assays ).
- Meta-analysis of SAR : Compare substituent effects—e.g., bromine at the 3-position enhances antiprotozoal activity (IC₅₀ = 0.040 μM) , while methoxy groups reduce cytotoxicity .
- Control for impurities : Characterize byproducts via HPLC and TLC, as impurities in thiourea intermediates can skew antitubercular results .
Q. How are derivatives designed to optimize pharmacokinetic properties while retaining activity?
- Methodological Answer :
- Bioisosteric replacement : Swap bromine with fluorine to improve metabolic stability while maintaining steric bulk .
- Prodrug strategies : Introduce ester moieties (e.g., coumarin-carboxylate ) to enhance solubility.
- Hybridization : Merge pyrazole cores with triazoles or oxadiazoles to target multiple pathways (e.g., tubulin and carbonic anhydrase ).
Q. What crystallographic challenges arise in resolving halogenated pyrazole-amine structures, and how are they addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
